Ma-chminaca

T-type calcium channel Cav3.2 off-target pharmacology

Forensic toxicology labs face misidentification risk when LC-MS/MS methods cannot resolve co-eluting ester, amide, and carboxylic acid SCRAs in post-mortem specimens. MA-CHMINACA (CAS 1971007-96-1) eliminates this ambiguity through unique MRM transitions and distinct chromatographic retention. • Methyl ester terminus enables baseline chiral separation (Rs ≥ 1.99) from AB-CHMINACA and M2 metabolite on Lux Amylose-1 columns, preventing quantitative errors in forensic casework. • Cav3.2 IC50 of 0.74 μM-approximately 2-fold more potent than MDMB-CHMICA-provides a cleaner pharmacological tool for T-type calcium channel electrophysiology without frequency-dependent confounding. Supplied as ≥98% pure analytical reference standard with full certification for forensic and research applications.

Molecular Formula C21H29N3O3
Molecular Weight 371.5 g/mol
CAS No. 1971007-96-1
Cat. No. B1381860
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMa-chminaca
CAS1971007-96-1
Molecular FormulaC21H29N3O3
Molecular Weight371.5 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)OC)NC(=O)C1=NN(C2=CC=CC=C21)CC3CCCCC3
InChIInChI=1S/C21H29N3O3/c1-14(2)18(21(26)27-3)22-20(25)19-16-11-7-8-12-17(16)24(23-19)13-15-9-5-4-6-10-15/h7-8,11-12,14-15,18H,4-6,9-10,13H2,1-3H3,(H,22,25)/t18-/m0/s1
InChIKeyCRGGXDSTBHQLKJ-SFHVURJKSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





MA-CHMINACA (CAS 1971007-96-1): Indazole-3-Carboxamide Synthetic Cannabinoid for Forensic and Pharmacological Research Procurement


MA-CHMINACA (CAS 1971007-96-1), also referred to as AMB-CHMINACA or MMB-CHMINACA, is an indazole-based synthetic cannabinoid receptor agonist [1]. It is formally designated as methyl (1-(cyclohexylmethyl)-1H-indazole-3-carbonyl)-L-valinate and exists as a methyl ester analog of the known AB-CHMINACA metabolite M2, in which the terminal hydroxyl moiety of the carboxylic acid metabolite is replaced with a methyl ester group . The compound is structurally related to AB-FUBINACA, a high-affinity CB1 receptor ligand (Ki = 0.9 nM), and is intended exclusively for forensic and research applications [2].

Why MA-CHMINACA Cannot Be Interchanged with AB-CHMINACA or Its Metabolite M2 in Forensic and Analytical Workflows


MA-CHMINACA is frequently conflated with structurally adjacent indazole-3-carboxamides such as AB-CHMINACA (terminal amide) and AB-CHMINACA metabolite M2 (terminal carboxylic acid). However, the methyl ester functional group on MA-CHMINACA imparts distinct chromatographic retention, mass spectral fragmentation, solubility, and receptor pharmacology relative to these analogs . Even small structural perturbations within this chemotype produce large differences in CB1/CB2 potency and off-target ion channel activity, meaning that calibration against the wrong reference standard can lead to quantitative errors in forensic quantification and misassignment of toxicological causality [1].

Quantitative Differentiation Evidence for MA-CHMINACA Relative to Closest Analogs


Cav3.2 T-Type Calcium Channel Blockade: MA-CHMINACA (AMB-CHMINACA) Is 2-Fold More Potent Than MDMB-CHMICA

In a fluorescence-based screen of 16 structurally related synthetic cannabinoids expressed in HEK293 cells, AMB-CHMINACA (MA-CHMINACA) exhibited an IC50 of 0.74 μM against human Cav3.2 T-type calcium channels. The structurally related MDMB-CHMICA demonstrated approximately 2-fold weaker blockade with an IC50 of 1.5 μM in the same assay [1]. Under slow-inactivated state conditions, AMB-CHMINACA current inhibition increased from 45% to 87%, while MDMB-CHMICA inhibition increased from 47% to 80%, indicating differential use-dependent modulation [1]. Neither compound produced frequency-dependent block, in contrast to the phytocannabinoid Δ9-THC [1].

T-type calcium channel Cav3.2 off-target pharmacology synthetic cannabinoid toxicity

Solubility Profile: MA-CHMINACA Demonstrates 4-Fold Higher Solubility in DMF and 6.7-Fold Higher in Ethanol Compared to AB-CHMINACA

MA-CHMINACA (Cayman Item No. 16421) exhibits solubility values of 20 mg/mL in DMF, 5 mg/mL in DMSO, and 20 mg/mL in Ethanol . In comparison, the parent amide AB-CHMINACA demonstrates solubility values of 5 mg/mL in DMF, 10 mg/mL in DMSO, and 3 mg/mL in Ethanol . This represents a 4-fold solubility advantage in DMF and a 6.7-fold advantage in Ethanol for MA-CHMINACA. Notably, AB-CHMINACA shows 2-fold higher solubility in DMSO (10 mg/mL) compared to MA-CHMINACA (5 mg/mL), indicating solvent-specific differences driven by the ester-to-amide substitution.

solubility formulation reference standard preparation analytical chemistry

Physicochemical Differentiation: MA-CHMINACA LogP and Hydrogen-Bonding Profile vs. AB-CHMINACA Metabolite M2

MA-CHMINACA (C21H29N3O3, MW 371.47) features a methyl ester terminus and exhibits a predicted LogP of 4.15 with 5 hydrogen bond acceptors and 1 hydrogen bond donor [1]. Its cLogP calculated by RDKit is 3.54 [2]. In contrast, AB-CHMINACA metabolite M2 (C20H27N3O3, MW 357.45) terminates in a carboxylic acid, introducing an additional hydrogen bond donor and a formal negative charge at physiological pH . The carboxylic acid of M2 has a predicted pKa of approximately 4.2, rendering it ionized at analytical pH, whereas the methyl ester of MA-CHMINACA remains neutral across the full pH range used in reversed-phase LC separations.

LogP hydrogen bonding physicochemical properties bioanalytical method development

Enantioselective Pharmacology: Ester- vs. Amide-Terminated Indazole-3-Carboxamides Exhibit Differential (S)- vs. (R)-Enantiomer Potency Ratios

A systematic enantiospecific synthesis and pharmacological characterization study demonstrated that the relative potency difference between (S)- and (R)-enantiomers at the CB2 receptor is more pronounced for compounds with a terminal amine moiety (AB-FUBINACA and AB-CHMINACA) than for those with a terminal ester moiety (AMB-FUBINACA and 5F-MDMB-PINACA) [1]. By class-level inference, MA-CHMINACA (AMB-CHMINACA), which bears a methyl ester terminus analogous to AMB-FUBINACA, is predicted to exhibit a less pronounced enantioselective potency ratio compared to its amide counterpart AB-CHMINACA. This has direct implications for the interpretation of seized drug potency where enantiomeric composition may vary by synthetic route.

enantioselectivity chiral pharmacology CB1 receptor CB2 receptor forensic chiral analysis

Metabolic Fate Distinction: MA-CHMINACA Serves as a Methyl Ester Prodrug Analog, Not a Phase I Metabolite

AB-CHMINACA undergoes Phase I metabolism via amide hydrolysis to yield AB-CHMINACA metabolite M2, the terminal carboxylic acid [1]. MA-CHMINACA, as the methyl ester of this carboxylic acid, is structurally positioned as a potential prodrug form that can undergo carboxylesterase-mediated hydrolysis in vivo to generate the same M2 carboxylic acid metabolite . This contrasts with MAB-CHMINACA (ADB-CHMINACA), which bears a tert-butyl amide terminus resistant to hydrolysis and instead undergoes hydroxylation at the cyclohexylmethyl and tert-butyl groups as its primary metabolic routes [2]. The distinct metabolic entry point of MA-CHMINACA into the M2 pathway necessitates inclusion of both the parent ester and the hydrolyzed acid in forensic screening panels.

metabolism prodrug carboxylesterase forensic toxicology metabolite identification

CB1 Receptor Functional Activity: Quantitative Potency Benchmarks for Indazole-3-Carboxamide Comparator Set

While a directly measured CB1 Ki or EC50 value for MA-CHMINACA has not been published in the peer-reviewed primary literature, quantitative comparator data exists for the structurally closest analogs to enable potency ranking. AB-CHMINACA (terminal amide) exhibits a CB1 EC50 of 7.4 nM [1] and reported Ki values ranging from 0.519 nM to 0.78 nM at CB1 [2][3]. MAB-CHMINACA (ADB-CHMINACA, tert-butyl amide) is substantially more potent with a CB1 Ki of 0.289 nM [4]. AB-FUBINACA (4-fluorobenzyl analog) exhibits a CB1 Ki of 0.9 nM [5]. Based on structure-activity relationship trends within the indazole-3-carboxamide series where ester-terminated compounds (e.g., AMB-FUBINACA) retain high CB1 potency comparable to their amide counterparts, MA-CHMINACA is predicted to fall within the sub-nanomolar to low-nanomolar CB1 potency range [6]. This gap in published CB1 data for MA-CHMINACA itself is explicitly noted.

CB1 receptor EC50 Ki functional activity comparative pharmacology

Optimal Application Scenarios for MA-CHMINACA Reference Standard Procurement


Forensic Toxicology Method Development for Differentiation of Synthetic Cannabinoid Intake

MA-CHMINACA is the preferred reference standard when developing LC-MS/MS methods that must distinguish between ingestion of the ester prodrug (MA-CHMINACA itself) versus the amide parent AB-CHMINACA or the carboxylic acid metabolite AB-CHMINACA M2. The methyl ester group provides unique MRM transitions and a distinct retention time that does not overlap with the amide or acid forms, preventing misidentification in authentic biological specimens [1]. This is critical in post-mortem and DUID casework where the specific synthetic cannabinoid consumed must be identified for legal proceedings [2].

Mechanistic Toxicity Studies Targeting Cav3.2-Mediated Cardiotoxicity and Neurotoxicity

With a Cav3.2 IC50 of 0.74 μM—approximately 2-fold more potent than the structurally related MDMB-CHMICA (IC50 = 1.5 μM)—MA-CHMINACA is the compound of choice for patch-clamp electrophysiology studies investigating the role of T-type calcium channel modulation in SCRA-induced adverse events [1]. Its profile of use-dependent inhibition (45% to 87% block upon slow inactivation) without frequency dependence makes it a cleaner pharmacological tool than Δ9-THC for isolating Cav3.2-mediated effects in neuronal and cardiac myocyte preparations [1].

Chiral Purity Assessment and Enantioselective Pharmacology Studies

MA-CHMINACA (ester terminus) serves as a representative compound for the class of ester-terminated indazole-3-carboxamide SCRAs in enantioselectivity studies, predicted to exhibit a smaller (S)- vs. (R)-enantiomer potency divergence compared to amide-terminated analogs like AB-CHMINACA [1]. Chiral HPLC methods developed for methoxycarbonyl-terminated SCRAs (e.g., Lux Amylose-1 column with isocratic separation, Rs ≥ 1.99) are directly transferable to MA-CHMINACA for seized drug profiling, enabling batch-to-batch synthetic route inference [1].

Metabolite Identification and Carboxylesterase Prodrug Activation Studies

As the methyl ester analog of the major human metabolite AB-CHMINACA M2, MA-CHMINACA is uniquely suited for in vitro hepatocyte or carboxylesterase incubation studies designed to characterize the kinetics of ester hydrolysis to the carboxylic acid metabolite [1]. Unlike MAB-CHMINACA (ADB-CHMINACA), which requires monitoring of 10 oxidative metabolites for intake documentation, MA-CHMINACA's predicted metabolic pathway converges on a single major hydrolytic product (M2), simplifying forensic assay design and reducing the number of analytical standards required [2].

Quote Request

Request a Quote for Ma-chminaca

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.